S-(2-mercaptoethyl) benzothioate
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Overview
Description
S-(2-mercaptoethyl) benzothioate:
Preparation Methods
Synthetic Routes and Reaction Conditions: S-(2-mercaptoethyl) benzothioate is typically synthesized through a nucleophilic substitution reaction involving acyl chloride and thiol or thiophenol . The reaction is carried out under mild conditions and can be efficiently obtained with high yields. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired purity and yield of the product .
Industrial Production Methods:Chemical Reactions Analysis
Types of Reactions: S-(2-mercaptoethyl) benzothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides under appropriate conditions.
Reduction: It can be reduced to form thiols or other reduced sulfur species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles[][1].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions[][1].
Major Products:
Oxidation: Disulfides, sulfoxides.
Reduction: Thiols.
Substitution: Various substituted benzothioates[][1].
Scientific Research Applications
S-(2-mercaptoethyl) benzothioate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other sulfur-containing compounds and organic molecules[][1].
Mechanism of Action
The mechanism by which S-(2-mercaptoethyl) benzothioate exerts its effects involves its ability to participate in redox reactions and form stable complexes with various molecular targets. The thiol group in the compound can interact with metal ions, proteins, and other biomolecules, leading to changes in their structure and function. This interaction can modulate enzymatic activity, inhibit protein function, and affect cellular signaling pathways .
Comparison with Similar Compounds
- S-phenyl thiobenzoate
- S-(pyridin-2-yl) benzothioate
- S-(pyridin-2-yl) 4-nitrobenzoate
Comparison: S-(2-mercaptoethyl) benzothioate is unique due to its specific structure, which includes a mercaptoethyl group attached to the benzothioate moiety. This structure imparts distinct chemical properties, such as its reactivity in redox and substitution reactions. Compared to similar compounds, this compound exhibits a broader range of applications in both scientific research and industrial processes .
Properties
Molecular Formula |
C9H10OS2 |
---|---|
Molecular Weight |
198.3 g/mol |
IUPAC Name |
S-(2-sulfanylethyl) benzenecarbothioate |
InChI |
InChI=1S/C9H10OS2/c10-9(12-7-6-11)8-4-2-1-3-5-8/h1-5,11H,6-7H2 |
InChI Key |
QZJLJABLDNRKOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SCCS |
Origin of Product |
United States |
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